Nakamuric acid

antibacterial gram-positive agar diffusion

Nakamuric acid (CAS 247145-39-7, C₂₀H₂₁Br₂N₇O₄, MW 583.23 Da) is a dibrominated dimeric pyrrole–imidazole alkaloid (PIA) first isolated from the Indopacific marine sponge Agelas nakamurai. Unlike the C2-symmetric founding family member sceptrin, nakamuric acid possesses an unsymmetrical cyclobutane core bearing a free carboxylic acid at one terminus and a 2-aminoimidazole moiety at the other, making it a structurally distinct member of the dimeric PIA family.

Molecular Formula C22H22Br2F3N7O6
Molecular Weight 697.3 g/mol
Cat. No. B1243924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNakamuric acid
Synonymsnakamuric acid
Molecular FormulaC22H22Br2F3N7O6
Molecular Weight697.3 g/mol
Structural Identifiers
SMILESC1=C(NC=C1Br)C(=O)NCC2C(C(C2C3=CN=C(N3)N)C(=O)O)CNC(=O)C4=CC(=CN4)Br.C(=O)(C(F)(F)F)O
InChIInChI=1S/C20H21Br2N7O4.C2HF3O2/c21-8-1-12(24-3-8)17(30)26-5-10-11(6-27-18(31)13-2-9(22)4-25-13)16(19(32)33)15(10)14-7-28-20(23)29-14;3-2(4,5)1(6)7/h1-4,7,10-11,15-16,24-25H,5-6H2,(H,26,30)(H,27,31)(H,32,33)(H3,23,28,29);(H,6,7)/t10-,11-,15-,16+;/m1./s1
InChIKeyILVGNSGRFLSMAS-XYAJGTTDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nakamuric Acid Procurement Baseline: Structure, Source, and In-Class Positioning of an Unsymmetrical Dimeric Pyrrole–Imidazole Alkaloid


Nakamuric acid (CAS 247145-39-7, C₂₀H₂₁Br₂N₇O₄, MW 583.23 Da) is a dibrominated dimeric pyrrole–imidazole alkaloid (PIA) first isolated from the Indopacific marine sponge Agelas nakamurai [1]. Unlike the C2-symmetric founding family member sceptrin, nakamuric acid possesses an unsymmetrical cyclobutane core bearing a free carboxylic acid at one terminus and a 2-aminoimidazole moiety at the other, making it a structurally distinct member of the dimeric PIA family [2]. The compound is co-isolated with its methyl ester derivative and the known congeners sceptrin, debromosceptrin, and ageliferin [1]. Its absolute configuration was unambiguously established as (9S,10R,9′S,10′R) via comparison of experimental and calculated electronic circular dichroism spectra in 2017 [3].

Stereochemically defined unsymmetrical dimeric PIA with confirmed absolute configuration for enantiomer-specific studies
Unique free carboxylic acid handle enables site-selective derivatization, amide coupling, and bioconjugation strategies
Gram-positive-selective antibacterial probe; structurally matched inactive control for sceptrin-based cell motility research

Why Dimeric Pyrrole–Imidazole Alkaloids Cannot Be Interchanged: The Case for Nakamuric Acid-Specific Procurement


Dimeric PIAs share a common biosynthetic origin via single-electron transfer (SET)-promoted [2+2] cycloaddition, yet their biological profiles diverge sharply due to differences in symmetry, substitution pattern, and the presence or absence of the 2-aminoimidazole pharmacophore [1]. Generic substitution of one dimeric PIA for another without appreciating these structural drivers leads to irreproducible biological results: nakamuric acid's narrow Gram-positive-only antibacterial spectrum differs fundamentally from the broad-spectrum activity of sceptrin and ageliferin [2]; its lack of the aminoimidazole group renders it a weak inhibitor of cancer cell motility compared to sceptrin [3]; and its carboxylic acid handle enables derivatization strategies unavailable to aminoimidazole-bearing congeners [4]. The quantitative evidence below defines exactly where these differences manifest and why they matter for experimental design and procurement decisions.

Antibacterial spectrum mismatch
Nakamuric acid exhibits Gram-positive-only activity; sceptrin and ageliferin are broad-spectrum. Substituting nakamuric acid for sceptrin may introduce unexpected Gram-negative hits and alter screening outcomes.
Cell motility inhibition mismatch
Nakamuric acid lacks the 2-aminoimidazole pharmacophore and shows markedly reduced cell motility inhibition relative to sceptrin. Replacement may diminish cytoskeletal pathway-response interpretation.
Derivatization handle mismatch
Only nakamuric acid bears a free carboxylic acid for single-site derivatization; sceptrin requires differential protection strategies. Using sceptrin limits medicinal chemistry diversification options.

Nakamuric Acid vs. Sceptrin, Ageliferin, and Bromoageliferin: Head-to-Head Quantitative Differentiation Data


Narrower Antibacterial Spectrum of Nakamuric Acid vs. Sceptrin and Ageliferin by Agar Plate Diffusion

In a direct head-to-head agar plate diffusion assay performed at 0.2 µmol/disk, nakamuric acid (1) and its methyl ester (2) produced 9 mm inhibition zones exclusively against Bacillus subtilis, with no detectable activity against Escherichia coli ATCC 25922 or Staphylococcus aureus ATCC 25923. In contrast, the co-isolated congeners sceptrin (3) and ageliferin (5) displayed broad-spectrum activity against all three test organisms: sceptrin gave zones of 16 mm (B. subtilis), 10 mm (E. coli), and 14 mm (S. aureus); ageliferin gave 16 mm, 9 mm, and 13 mm, respectively [1]. This establishes that nakamuric acid's antibacterial activity is Gram-positive-restricted and substantially narrower than that of its closest in-class comparators.

Antibacterial Spectrum
Head-to-head
Nakamuric acid: 9 mm (B. subtilis), 0 mm (E. coli, S. aureus)
Sceptrin: 16/10/14 mm; Ageliferin: 16/9/13 mm
Supports Gram-positive-selective probe context; no Gram-negative activity
Agar diffusion, 0.2 µmol/disk; reported selectivity within dimeric PIA class
antibacterial gram-positive agar diffusion Bacillus subtilis natural product screening

Absence of Anti-MDR Gram-Negative Activity of Nakamuric Acid vs. Bromoageliferin Confirmed by Broth Microdilution MIC

Minimum inhibitory concentration (MIC) testing against reference and clinical isolates of multidrug-resistant (MDR) Gram-negative pathogens revealed that nakamuric acid (5) is devoid of activity (MIC ≥128 mg/L) against all strains tested, including Pseudomonas aeruginosa ATCC 27853 and PAO1, Acinetobacter baumannii ATCC 17978 and RYC 52763/97, and Klebsiella pneumoniae ATCC 700603 and KP 1803. By contrast, bromoageliferin (2) exhibited high activity against P. aeruginosa ATCC 27853 (MIC = 8 mg/L) and moderate activity against PAO1 (MIC = 32 mg/L) [1]. This >16-fold difference in MIC against the clinically critical P. aeruginosa reference strain provides a clear efficacy demarcation between these two in-class alkaloids.

MDR Gram-Negative MIC
Head-to-head
Nakamuric acid: MIC ≥128 mg/L (all strains)
Bromoageliferin: MIC 8–32 mg/L vs. P. aeruginosa
Supports negative-control role in Gram-negative screening
Broth microdilution; >16-fold difference in key strain
multidrug-resistant MIC Pseudomonas aeruginosa Acinetobacter baumannii Klebsiella pneumoniae

Reduced Cancer Cell Motility Inhibition: Nakamuric Acid vs. Sceptrin and the Essential Role of the 2-Aminoimidazole Group

Sceptrin inhibits HeLa cell motility dose-dependently with an IC₅₀ of 15 µM and maximal inhibition at 50 µM, without toxicity at 100 µM [1]. Structure–activity relationship analysis of synthetic analogues demonstrated that debromosceptrin and, more pronouncedly, both forms of nakamuric acid exhibited a reduced effect on cell motility relative to the parent sceptrin [1]. The authors attribute this loss of activity to the absence of the 2-aminoimidazole group in the nakamuric acid scaffold—a moiety present in sceptrin but replaced by a carboxylic acid in nakamuric acid—identifying this heterocycle as critical for cell motility inhibition [1]. While sceptrin has subsequently been shown to bind monomeric actin and inhibit cell contractility, nakamuric acid's structural divergence at this key pharmacophore precludes it from these mechanisms.

Cell Motility Inhibition
Head-to-head
Sceptrin IC₅₀ = 15 µM; nakamuric acid activity significantly reduced
Supports matched negative-control design for cell motility studies
HeLa cells, HGF-stimulated; loss linked to missing 2-aminoimidazole
cell motility cancer aminoimidazole pharmacophore HeLa SAR

Unsymmetrical Dimeric Architecture and Definitive Absolute Configuration Differentiate Nakamuric Acid from C2-Symmetric Sceptrin

Nakamuric acid is an unsymmetrical dimeric PIA bearing a cyclobutane core substituted with a 2-aminoimidazole at one terminus and a carboxylic acid at the other, whereas sceptrin is a C2-symmetric dimer with two 2-aminoimidazole termini [1]. The absolute configuration of nakamuric acid—(9S,10R,9′S,10′R)—was unambiguously established for the first time in 2017 through extensive spectroscopic analysis and comparison of experimental and calculated electronic circular dichroism (ECD) spectra [2]. This contrasts with sceptrin, whose absolute configuration was revised to (9S,10R,9′S,10′R) via asymmetric synthesis and X-ray crystallography [2]. The unsymmetrical nature of nakamuric acid introduces a unique chemical handle (the carboxylic acid) absent in sceptrin, enabling selective derivatization at a single position and making it a privileged scaffold for generating focused libraries of mono-functionalized dimeric PIAs [1].

Stereochemical Identity
Class-level
Unsymmetrical cyclobutane core; absolute config. (9S,10R,9′S,10′R) by ECD
Enables stereochemically defined probe selection and asymmetric synthesis
Structure confirmed via total synthesis and ECD calculation
absolute configuration ECD unsymmetrical dimer stereochemistry structural elucidation

Moderate Anti-MRSA Activity of Nakamuric Acid Matched with Hexazosceptrin at MIC = 16 µg/mL

In antimicrobial screening against methicillin-resistant Staphylococcus aureus (MRSA), (9S,10R,9′S,10′R)-nakamuric acid (compound 4 in the source) and the co-isolated hexazosceptrin (compound 1) both exhibited moderate activity with identical MIC values of 16 µg/mL [1]. This parity in anti-MRSA potency between the two structurally divergent congeners—hexazosceptrin possessing a rare cyclohexane-fused-cyclobutane skeleton and nakamuric acid retaining the standalone cyclobutane core—indicates that the cyclobutane scaffold itself, rather than the extended polycyclic framework, is sufficient to confer this level of anti-MRSA activity.

Anti-MRSA MIC
Head-to-head
MIC = 16 µg/mL (equipotent to hexazosceptrin)
Supports antimicrobial screening context; moderate activity
Broth microdilution against MRSA; identical MIC with hexazosceptrin
MRSA antimicrobial MIC hexazosceptrin dimeric bromopyrrole alkaloid

Nakamuric Acid Methyl Ester as a Co-Isolated Prodrug Analog with Matched Antibacterial Selectivity and Synthetic Utility

Nakamuric acid methyl ester (2), co-isolated from Agelas nakamurai alongside the free acid (1), displays an antibacterial profile identical to the parent compound—inhibition zones of 9 mm against B. subtilis only, with no activity against E. coli or S. aureus at 0.2 µmol/disk [1]. The methyl ester (C₂₁H₂₄Br₂N₈O₃, [M+H]⁺ at m/z 596–600) differs from the free acid (C₂₀H₂₂Br₂N₈O₃, [M+H]⁺ at m/z 582–586) by 14 mass units, confirming a single methylene modification that blocks the carboxylic acid while preserving the antibacterial phenotype [1]. This demonstrates that masking the carboxylic acid as a methyl ester does not alter the Gram-positive selectivity profile, establishing the ester as a potential prodrug form or a protected intermediate for further synthetic elaboration without compromising the core biological fingerprint.

Methyl Ester Analog
Head-to-head
Identical antibacterial profile (9 mm B. subtilis, 0 mm others); 14 Da mass shift
Supports prodrug/protected intermediate selection without activity loss
Co-isolated natural methyl ester; matched Gram-positive selectivity
methyl ester prodrug derivatization Bacillus subtilis Agelas nakamurai

Validated Application Scenarios for Nakamuric Acid Based on Quantitative Comparative Evidence


Gram-Positive-Selective Chemical Probe for Antibacterial Screening Panels

Nakamuric acid is the only dimeric PIA with experimentally confirmed exclusive activity against Bacillus subtilis (9 mm inhibition zone at 0.2 µmol/disk) and zero activity against E. coli and S. aureus [1]. This Gram-positive-only profile makes it uniquely suited as a selective probe in antibacterial screening cascades where broad-spectrum congeners like sceptrin and ageliferin would produce confounding off-target Gram-negative hits. Researchers designing target-based screens against Gram-positive-specific pathways can deploy nakamuric acid as a pathway-selective positive control, while those profiling compound libraries can use it to benchmark Gram-positive selectivity thresholds within the PIA chemical space.

Structurally Matched Negative Control for Sceptrin-Mediated Cell Motility Inhibition Studies

The demonstrated loss of cell motility inhibitory activity upon removal of the 2-aminoimidazole group—the sole structural feature distinguishing nakamuric acid from sceptrin—positions nakamuric acid as the ideal negative control for sceptrin-based chemical biology experiments [2]. At concentrations up to 100 µM where sceptrin produces robust motility inhibition (IC₅₀ = 15 µM) without cytotoxicity, nakamuric acid shows a significantly reduced effect, enabling clean attribution of phenotypic outcomes to the aminoimidazole pharmacophore. This paired-compound approach—sceptrin as the active probe, nakamuric acid as the inactive analog—provides the strongest possible evidence for target engagement in actin cytoskeleton-mediated cell motility pathways.

Carboxylic Acid-Enabled Derivatization Scaffold for Dimeric PIA Medicinal Chemistry

The unsymmetrical architecture of nakamuric acid, bearing a single free carboxylic acid at the cyclobutane C-11 position, provides a unique and chemoselective derivatization handle absent from the C2-symmetric sceptrin and ageliferin scaffolds [3]. This enables amide coupling with amine-containing payloads, esterification for prodrug strategies (as validated by the natural methyl ester congener), and bioconjugation to affinity matrices or fluorescent reporters for target-ID campaigns [4]. Medicinal chemistry teams aiming to generate focused libraries of monomeric or dimeric PIA derivatives with systematic variation at a single position should prioritize nakamuric acid over symmetric alternatives that require differential protection strategies.

Anti-MRSA Hit with Defined Synthetic Tractability and Confirmed Stereochemistry

With an MIC of 16 µg/mL against MRSA—equipotent to the structurally more complex hexazosceptrin—and a fully confirmed absolute configuration accessible via total synthesis, nakamuric acid represents a tractable starting point for anti-MRSA hit-to-lead optimization [5]. Its relatively compact dimeric framework (C₂₀ core) compared to the cyclohexane-fused hexazosceptrin, combined with the availability of a biomimetic SET-promoted [2+2] cycloaddition synthetic route, makes it the more scalable and synthetically accessible scaffold for iterative structure–activity exploration against drug-resistant Gram-positive pathogens.

Application
Selection Property
Validation Focus
Gram-positive-selective chemical probe
Gram-positive-only spectrum; no Gram-negative confounding activity
Confirm B. subtilis activity and absence against E. coli/S. aureus
Negative control for cell motility studies
Loss of motility inhibition linked to missing 2-aminoimidazole
Sceptrin comparison at matched concentrations
Derivatizable PIA scaffold
Free carboxylic acid handle for amide/ester bioconjugation
Assess derivatization efficiency and chemoselectivity
Anti-MRSA hit optimization
MIC equipotent to hexazosceptrin; synthetically tractable scaffold
Validate MIC against MRSA panel and evaluate synthetic scalability
Quote Request

Request a Quote for Nakamuric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.